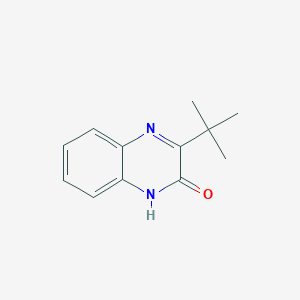

2-t-Butyl-3, 4-dihydro-3-oxoquinoxaline

Description

Contextualization of Quinoxaline (B1680401) Heterocycles in Contemporary Organic Chemistry

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound that has been a subject of interest in organic and medicinal chemistry for over a century. dntb.gov.ua The fusion of a benzene (B151609) ring to a pyrazine (B50134) ring creates a unique electronic environment that is conducive to a variety of chemical transformations and biological interactions. Quinoxaline derivatives are known to exhibit a wide range of pharmacological properties, including but not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic activities. srikvcpharmacy.comnih.gov This has established the quinoxaline scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net

The contemporary relevance of quinoxaline chemistry is underscored by the continued development of novel synthetic methodologies to access diverse derivatives. Modern synthetic strategies often focus on efficiency, atom economy, and the ability to generate libraries of compounds for high-throughput screening. chim.it These methods include traditional condensation reactions as well as more advanced transition-metal-catalyzed cross-coupling reactions and multicomponent reactions. organic-chemistry.org

Evolution of Research on the 3-Oxoquinoxaline Scaffold

Within the broader family of quinoxalines, the 3-oxoquinoxaline scaffold, also known as quinoxalin-2(1H)-one, represents a particularly important subclass. The presence of the oxo group at the 3-position introduces a lactam functionality, which significantly influences the molecule's chemical reactivity and biological properties.

Early research on 3-oxoquinoxalines primarily focused on their synthesis, which is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with an α-ketoacid or its ester. tsijournals.com This straightforward approach allows for the introduction of a wide variety of substituents at the 2-position of the quinoxaline ring.

Over time, the focus of research has shifted towards the biological evaluation of these derivatives. Numerous studies have demonstrated that the 3-oxoquinoxaline scaffold is a key pharmacophore for a range of biological activities. For instance, derivatives of this scaffold have been investigated as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, showing potential for the treatment of neurological disorders. researchgate.net Furthermore, various 2-substituted 3-oxoquinoxalines have been synthesized and evaluated for their anticancer and antimicrobial properties. rsc.orgnih.gov The evolution of research in this area reflects a growing understanding of the structure-activity relationships (SAR) that govern the biological effects of these compounds.

Rationale for Dedicated Investigation into 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

The specific investigation of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline is predicated on the unique properties conferred by the tert-butyl group at the 2-position. The t-butyl group is a bulky, sterically hindering substituent with a distinct impact on the physicochemical and pharmacological properties of a molecule.

Key considerations for the introduction of a t-butyl group include:

Steric Hindrance: The large size of the t-butyl group can provide steric shielding to adjacent functional groups, potentially increasing the metabolic stability of the compound by preventing enzymatic degradation.

Lipophilicity: The t-butyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets.

Conformational Restriction: The bulkiness of the t-butyl group can lock the molecule into a specific conformation, which may be favorable for binding to a particular receptor or enzyme active site.

Overview of Research Gaps and Objectives for 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline Studies

Despite the clear rationale for its investigation, a thorough review of the scientific literature reveals a significant lack of specific data on 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline. While the synthesis and biological evaluation of numerous other 2-substituted 3-oxoquinoxalines have been reported, this particular derivative appears to be largely unexplored. This represents a clear research gap in the field of quinoxaline chemistry.

The primary research objectives for future studies on 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline should therefore include:

Development of an Efficient Synthetic Route: Establishing a reliable and scalable synthesis for 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline is the first critical step. This would likely involve the condensation of o-phenylenediamine with a t-butyl-containing α-ketoacid or a related precursor.

Thorough Physicochemical Characterization: Detailed characterization of the compound's properties, including its solubility, lipophilicity (LogP), and solid-state structure (e.g., via X-ray crystallography), is essential for understanding its behavior.

Comprehensive Biological Evaluation: The compound should be screened against a diverse panel of biological targets to identify any potential therapeutic applications. Based on the known activities of other 3-oxoquinoxalines, this screening should include assays for anticancer, antimicrobial, and neurological activity.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogs with variations in other parts of the molecule would help to elucidate the specific contribution of the 2-t-butyl group to any observed biological activity.

Addressing these research gaps will not only provide valuable information about a novel chemical entity but will also contribute to a deeper understanding of the structure-activity relationships within the broader class of 3-oxoquinoxaline derivatives.

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H14N2O |

|---|---|

Poids moléculaire |

202.25 g/mol |

Nom IUPAC |

3-tert-butyl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C12H14N2O/c1-12(2,3)10-11(15)14-9-7-5-4-6-8(9)13-10/h4-7H,1-3H3,(H,14,15) |

Clé InChI |

JLKJMBAGVSNLRT-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=NC2=CC=CC=C2NC1=O |

Origine du produit |

United States |

Synthetic Methodologies for 2 T Butyl 3,4 Dihydro 3 Oxoquinoxaline

Retrosynthetic Analysis of the Quinoxaline (B1680401) Nucleus within 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline, the most direct and common retrosynthetic disconnection involves breaking the two C–N bonds that form the pyrazinone ring. This approach, rooted in the logic of condensation reactions, identifies two primary synthons: an ortho-phenylenediamine synthon and a synthon corresponding to a 3,3-dimethyl-2-oxobutanoyl unit.

The synthetic equivalents for these synthons are readily identifiable:

o-Phenylenediamine (B120857): This serves as the A-ring precursor, providing the two adjacent nitrogen nucleophiles.

Pivaloylformic acid (3,3-dimethyl-2-oxobutanoic acid) or its ester derivatives (e.g., ethyl pivaloylformate): These α-keto acid/ester molecules provide the requisite carbonyl and carboxyl functionalities to form the heterocyclic B-ring with the bulky tert-butyl substituent correctly positioned.

This analysis points toward a convergent synthesis strategy, where the two key fragments are joined in a single cyclocondensation step, which represents the most classical and frequently employed route.

Historical Development of Dihydro-3-oxoquinoxaline Synthesis

The foundational chemistry for the synthesis of dihydro-3-oxoquinoxalines (quinoxalinones) dates back to the late 19th and early 20th centuries with the development of key condensation reactions for heterocyclic synthesis.

The Hinsberg Reaction: First described by Oscar Hinsberg, this reaction is a cornerstone of quinoxalinone synthesis. lookchem.com It involves the condensation of an o-phenylenediamine with an α-keto acid. In the context of the target molecule, this would be the reaction between o-phenylenediamine and pivaloylformic acid. The reaction proceeds via initial nucleophilic attack of one amino group on the α-keto group, followed by intramolecular cyclization and dehydration to yield the stable quinoxalinone ring system. Historically, these reactions were often conducted at high temperatures in acidic or neutral media, sometimes with long reaction times. lookchem.comwikipedia.org

The Bischler Synthesis: While more famously associated with indole (B1671886) synthesis, the principles of the Bischler reaction, involving the reaction of anilines with α-halo-ketones, laid conceptual groundwork for related cyclizations. Adaptations of this logic can be envisioned for quinoxalinone synthesis, though it is not the most direct historical route.

The Pellizzari Reaction: Known for producing 1,2,4-triazoles from amides and hydrazides, the Pellizzari reaction is another example of classical cyclocondensation chemistry that contributed to the broader understanding of heterocycle formation, even if not directly applied to quinoxalinones. wikipedia.org

These early methods established cyclocondensation as the primary and most reliable strategy for constructing the quinoxalinone core, a paradigm that continues to be refined in contemporary synthesis.

Contemporary Synthetic Routes to 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

Modern synthetic chemistry has expanded the toolkit for quinoxalinone synthesis, focusing on improving yields, reducing reaction times, and increasing functional group tolerance. These methods build upon the classical foundations while incorporating modern catalytic and reaction design principles.

The classical Hinsberg condensation remains a highly relevant and widely used method. Contemporary approaches focus on optimizing reaction conditions. The reaction of o-phenylenediamine with an α-keto acid or ester, such as ethyl pivaloylformate, is often facilitated by catalysts or alternative energy sources.

Common conditions include:

Acid Catalysis: Brønsted or Lewis acids can be used to activate the carbonyl group of the keto-ester, facilitating the initial nucleophilic attack.

Microwave Irradiation: This technique significantly reduces reaction times from hours to minutes by efficiently heating the polar reactants and intermediates.

Green Solvents: Modern protocols often employ more environmentally benign solvents like water or ethanol, moving away from traditional solvents like acetic acid or xylene. lookchem.comorganic-chemistry.org

The general reaction is highly effective for a variety of substituted quinoxalinones, as illustrated in the table below.

| R-group | α-Keto Acid/Ester | Conditions | Yield (%) |

| Methyl | Ethyl pyruvate | Water, 50°C, 15 min | 95 |

| Phenyl | Ethyl benzoylformate | Ethanol, reflux, 4h | 88 |

| Ethyl | Ethyl 2-oxobutanoate | Acetic acid, 100°C, 2h | 91 |

| t-Butyl (Proposed) | Ethyl pivaloylformate | Microwave, Ethanol, 120°C, 20 min | High (expected) |

This is an interactive table. Data is representative of typical cyclocondensation reactions for quinoxalinone synthesis.

Annulation reactions construct the heterocyclic ring onto a pre-existing aromatic system through a sequence of bond-forming events. For 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline, this could involve a domino reaction sequence starting with a suitably functionalized aniline (B41778) derivative. For instance, a strategy could employ an N-acyl-2-nitroaniline precursor. Reduction of the nitro group to an amine would be followed by in situ spontaneous or acid-catalyzed cyclization to form the quinoxalinone ring. Another approach involves an imine addition-SNAr (Nucleophilic Aromatic Substitution) sequence on a fluorinated benzoylacetate precursor. nih.gov

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, minimizing waste and intermediate isolation steps. While specific MCRs for 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline are not extensively reported, established MCRs like the Ugi reaction can be adapted. nih.govwikipedia.org

A hypothetical Ugi-based synthesis could involve the reaction of:

An o-aminoaniline derivative (as the amine component).

Pivalaldehyde (as the carbonyl component).

An isocyanide.

A carboxylic acid.

The resulting Ugi product, a complex bis-amide, would be designed to undergo a subsequent intramolecular cyclization (e.g., amidation) to form the desired quinoxalinone ring. Similarly, the Passerini reaction, another isocyanide-based MCR, could be envisioned as a starting point for constructing a precursor amenable to cyclization. mdpi.comwikipedia.orgorganic-chemistry.org

Modern transition-metal catalysis offers powerful methods for C-N bond formation. The intramolecular Buchwald-Hartwig amination is a preeminent strategy for the synthesis of N-heterocycles, including quinoxalinones. wikipedia.orgorganic-chemistry.org This approach typically starts with an N-(2-halophenyl)amide. For the target molecule, the precursor would be N-(2-bromophenyl)-3,3-dimethyl-2-oxobutanamide.

The key steps are:

Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond.

Amide Coordination & Deprotonation: The amide nitrogen coordinates to the palladium center, and a base removes the amide proton.

Reductive Elimination: The C-N bond is formed, closing the ring and regenerating the Pd(0) catalyst.

This method is highly versatile, tolerates a wide range of functional groups, and often proceeds in high yield under relatively mild conditions. Microwave irradiation can further accelerate the cyclization. rug.nl

| Aryl Halide Precursor | Ligand | Base | Conditions | Yield (%) |

| N-(2-bromophenyl)acetamide | XPhos | K₂CO₃ | Toluene, 110°C, 12h | 92 |

| N-(2-chlorophenyl)benzamide | RuPhos | Cs₂CO₃ | Dioxane, 100°C, 18h | 85 |

| N-(2-bromophenyl)propionamide | SPhos | K₃PO₄ | Toluene, MW, 130°C, 30 min | 95 |

| N-(2-bromophenyl)-pivalamide (Proposed) | tBuXPhos | NaOtBu | Toluene, 100°C, 6h | High (expected) |

This is an interactive table. Data is representative of intramolecular Buchwald-Hartwig aminations to form related lactams.

Optimization Strategies for 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline Synthesis

The efficient synthesis of 2-t-butyl-3,4-dihydro-3-oxoquinoxaline hinges on the careful optimization of reaction parameters to maximize yield and selectivity. Key areas of focus include the development of novel catalysts, the tuning of solvent systems, and the application of environmentally benign synthetic protocols.

Catalyst Development and Ligand Design in Synthesis

The synthesis of quinoxalinone scaffolds can be significantly enhanced through the use of transition metal catalysts, with palladium-based systems being particularly prominent. While specific catalyst systems tailored exclusively for 2-t-butyl-3,4-dihydro-3-oxoquinoxaline are not extensively documented, general principles of catalyst and ligand design for related structures are applicable. For instance, palladium-catalyzed intramolecular N-arylation of bromoanilides has proven to be a practical route to quinoxalinones, often benefiting from microwave irradiation to accelerate the reaction. nih.gov The choice of ligand is crucial in such reactions, influencing the catalyst's activity and stability. For sterically demanding substrates, such as those involving a tert-butyl group, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Rhodium-catalyzed methods have also emerged as a powerful tool in the synthesis of related dihydroquinoxalines, particularly in asymmetric additions to quinoxalinium salts. nih.gov While not directly applied to the target compound, these methodologies highlight the potential for developing chiral rhodium catalysts with appropriately designed ligands to achieve enantioselective syntheses of 2-t-butyl-3,4-dihydro-3-oxoquinoxaline derivatives. The development of such catalysts would involve the screening of various chiral phosphines and other ligand classes to find a system that can accommodate the steric bulk of the tert-butyl group while inducing high levels of stereocontrol.

Innovations in catalysis also extend to the use of more sustainable and readily available metals. For example, cobalt-catalyzed annulation reactions have been developed for the synthesis of quinoxalines, showcasing the potential for earth-abundant metals in this field. researchgate.net

| Catalyst System | Ligand Type | Key Advantages | Relevant Application |

| Palladium(II) Acetate | Buchwald-type phosphines | High efficiency in C-N bond formation | Intramolecular N-arylation for quinoxalinone synthesis nih.gov |

| Rhodium(I) complexes | Chiral bisphosphines (e.g., BINAP) | High enantioselectivity | Asymmetric addition to quinoxalinium salts nih.gov |

| Cobalt(II) complexes | N/A | Use of earth-abundant metal | Annulation reactions for quinoxaline synthesis researchgate.net |

Solvent Effects and Reaction Condition Tuning for Yield and Selectivity

Reaction conditions such as temperature and pressure are also critical parameters to optimize. Microwave-assisted synthesis has gained traction as it can significantly reduce reaction times and improve yields by providing rapid and uniform heating. udayton.eduresearchgate.netdoaj.orgudayton.edu This technique has been successfully applied to the synthesis of various quinoxaline derivatives and holds promise for the efficient production of 2-t-butyl-3,4-dihydro-3-oxoquinoxaline.

Furthermore, flow chemistry presents a modern approach to synthesis, offering advantages in terms of safety, scalability, and precise control over reaction parameters. africacommons.netorganic-chemistry.orgacs.orgnih.gov The synthesis of quinoxalinones has been explored using flow hydrogenation protocols, which allow for the in-situ generation of amine intermediates and their subsequent cyclization in a continuous process. africacommons.net This methodology could be adapted for the synthesis of the target compound, potentially leading to a more efficient and automated production process.

| Solvent System | Reaction Type | Effect on Yield/Selectivity |

| Dichloromethane | CpRh(III)-catalyzed C-H alkylation | Favors C2-alkylation of 4-quinolones researchgate.netrsc.org |

| Ethanol/DMSO | CpRh(III)-catalyzed C-H alkylation | Promotes sequential C(2)-H alkylation and rearrangement researchgate.netrsc.org |

| Water | Condensation of diamines and dicarbonyls | Green solvent, can lead to spontaneous product precipitation semanticscholar.org |

| Dioxane | Iodine-catalyzed C-N bond formation | Effective for the synthesis of 3-aminoquinoxalinones organic-chemistry.org |

Green Chemistry Principles Applied to 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline Synthesis (e.g., Atom Economy, Solvent Elimination)

The application of green chemistry principles is increasingly important in modern organic synthesis. For the synthesis of 2-t-butyl-3,4-dihydro-3-oxoquinoxaline, several strategies can be employed to enhance its environmental sustainability.

Solvent Elimination and Use of Greener Solvents: Efforts to reduce or eliminate the use of hazardous organic solvents are a cornerstone of green chemistry. rsc.orgrsc.org Solvent-free mechanochemical methods, such as helical airflow synthesis, have been developed for the production of quinoxalines, offering a rapid and efficient alternative to traditional solvent-based approaches. mdpi.com Additionally, the use of water as a reaction medium for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds provides a green and effective route to quinoxaline derivatives. semanticscholar.org In some cases, the product precipitates directly from the aqueous solution, simplifying purification and allowing for the recycling of the reaction medium. semanticscholar.org

Catalysis: The use of catalytic rather than stoichiometric reagents is a fundamental principle of green chemistry. rsc.org As discussed in section 2.4.1, the development of efficient and recyclable catalysts for the synthesis of quinoxalinones is an active area of research. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly desirable from a green chemistry perspective.

| Green Chemistry Principle | Application in Quinoxalinone Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. scranton.eduprimescholars.com |

| Solvent Elimination | Utilizing solvent-free mechanochemical synthesis methods. mdpi.com |

| Use of Greener Solvents | Employing water as a reaction medium for condensation reactions. semanticscholar.org |

| Catalysis | Developing efficient and recyclable catalysts to minimize waste. rsc.org |

Total Synthesis Considerations and Key Intermediates in 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline Production

The total synthesis of 2-t-butyl-3,4-dihydro-3-oxoquinoxaline typically involves the condensation of a suitably substituted o-phenylenediamine with a keto-acid or its derivative bearing a tert-butyl group. A plausible and common retrosynthetic analysis would disconnect the quinoxalinone ring at the N1-C2 and N4-C3 bonds, leading back to an o-phenylenediamine and a 2-keto-3,3-dimethylbutanoic acid derivative.

Key Intermediates:

o-Phenylenediamine: This is a fundamental building block for the quinoxaline core. The specific substitution pattern on the benzene (B151609) ring will determine the final substitution on the quinoxalinone product.

2-Keto-3,3-dimethylbutanoic acid (tert-butylglyoxylic acid) or its esters: This α-keto acid or its corresponding ester provides the C2 and C3 atoms of the quinoxalinone ring, along with the crucial tert-butyl substituent at the 2-position. The synthesis of this intermediate can be challenging due to the steric hindrance of the tert-butyl group.

The forward synthesis would involve the condensation of these two key intermediates, typically under acidic or thermal conditions, to form the dihydroquinoxalinone ring. Challenges in this step may arise from the steric bulk of the tert-butyl group, which can hinder the cyclization reaction. Therefore, optimization of the reaction conditions, as discussed in the previous sections, is critical to achieving a high yield of the desired product.

Alternative synthetic strategies might involve the introduction of the tert-butyl group at a later stage of the synthesis. For example, a pre-formed quinoxalin-2(1H)-one could be alkylated at the C3 position, although this approach would lead to a different isomer. The direct C-H alkylation of 3,4-dihydroquinoxaline-2-ones has been reported, offering a potential route to introduce substituents at the 3-position. rsc.org

Chemical Reactivity and Mechanistic Studies of 2 T Butyl 3,4 Dihydro 3 Oxoquinoxaline

Intrinsic Reactivity Profile of the 3-Oxoquinoxaline Moiety in 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

The 3-oxoquinoxaline moiety, a bicyclic system containing a pyrazin-2-one ring fused to a benzene (B151609) ring, exhibits a complex electronic landscape that governs its reactivity. The presence of the electron-withdrawing amide group within the heterocyclic ring significantly influences the electron density distribution across the entire molecule.

Theoretical studies on similar quinoxaline (B1680401) compounds using Density Functional Theory (DFT) suggest that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key determinants of reactivity. In the 3-oxoquinoxaline core, the nitrogen atoms and the exocyclic oxygen atom of the amide group possess lone pairs of electrons and are thus nucleophilic centers. Conversely, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The aromatic ring, influenced by the electron-withdrawing nature of the fused heterocyclic ring, is generally deactivated towards electrophilic attack compared to benzene. However, the precise location of electrophilic and nucleophilic sites can be further modulated by the substituents present.

Electrophilic and Nucleophilic Reactions of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

The diverse array of functional groups in 2-t-butyl-3,4-dihydro-3-oxoquinoxaline allows for a variety of electrophilic and nucleophilic reactions. These transformations can occur at the nitrogen and carbon centers of the heterocyclic ring, as well as on the fused aromatic ring.

Alkylation and Acylation Reactions at Nitrogen and Carbon Centers

Alkylation and acylation are fundamental reactions for the functionalization of the 3-oxoquinoxaline scaffold. In principle, these reactions can occur at the N1 and N4 positions of the dihydro-oxoquinoxaline ring. The outcome of these reactions is often dependent on the reaction conditions, such as the nature of the base, solvent, and the electrophile used.

For related 3-oxoquinoxaline systems, N-alkylation has been reported to occur at the N1 position. For instance, the reaction of 3-ethylquinoxalin-2(1H)-one with ethyl bromide in the presence of a base leads to the formation of the corresponding 1,3-diethyl-1H-quinoxalin-2-one. Similarly, acylation reactions can also be directed to the nitrogen centers.

In the case of 2-t-butyl-3,4-dihydro-3-oxoquinoxaline, the t-butyl group at the C2 position would be expected to exert significant steric hindrance around the N1 position. This could potentially lead to a preference for alkylation or acylation at the less sterically encumbered N4 position. However, the relative nucleophilicity of the two nitrogen atoms will also play a critical role in determining the regioselectivity. Direct C-alkylation or C-acylation on the heterocyclic ring of the 3-oxoquinoxaline core is less commonly observed and would likely require specific activating groups or reaction conditions.

| Reactant | Reagent | Product | Reaction Type | Reference |

| 3-Ethylquinoxalin-2(1H)-one | Ethyl bromide, KOH | 1,3-Diethyl-1H-quinoxalin-2-one | N-Alkylation | nih.gov |

| 3-Benzoyl-1H-quinoxalin-2-one | 1,3-Bis(dibromomethyl)benzene, KOH | 1,3-Bis(3-benzoyl-2-oxoquinoxalin-1-ylmethyl)benzene | N-Alkylation | nih.gov |

Halogenation and Nitration Studies on the Aromatic Ring

Due to the deactivating nature of the quinoxalinone core, harsh reaction conditions may be required to achieve halogenation or nitration. For example, nitration often requires the use of a mixture of concentrated nitric and sulfuric acids.

| Reaction Type | Reagents | Expected Major Products | Key Directing Influences |

| Halogenation | X₂, Lewis Acid (e.g., FeX₃) | 6-Halo and/or 7-Halo derivatives | Amide group, steric factors |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro and/or 7-Nitro derivatives | Amide group, strong activation required |

Functionalization and Transformations Involving the t-Butyl Substituent

The tert-butyl group is a bulky alkyl substituent that significantly influences the steric environment of the molecule. While generally considered to be relatively inert, the t-butyl group can undergo certain transformations under specific conditions. Its primary role in the 2-t-butyl-3,4-dihydro-3-oxoquinoxaline scaffold is likely to provide steric shielding to the adjacent C2 and N1 positions, thereby influencing the regioselectivity of reactions on the heterocyclic ring.

Direct functionalization of the t-butyl group itself is challenging due to the absence of α-hydrogens and the strength of the C-H bonds. However, radical-based reactions could potentially lead to transformations. For example, free radical halogenation under UV light could, in principle, lead to the substitution of a hydrogen atom on one of the methyl groups of the t-butyl substituent.

Oxidative transformations of the t-butyl group are also possible, though they typically require strong oxidizing agents and harsh conditions. Such reactions could lead to the formation of alcohols, ketones, or carboxylic acids, but would likely be accompanied by side reactions on the more reactive quinoxalinone core.

Oxidation and Reduction Chemistry of the 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline Scaffold

The redox chemistry of the 2-t-butyl-3,4-dihydro-3-oxoquinoxaline scaffold is centered around the heterocyclic ring. The dihydro-oxoquinoxaline core can potentially undergo both oxidation and reduction reactions.

Oxidation of the dihydro-oxoquinoxaline ring could lead to the formation of the corresponding fully aromatic 2-t-butyl-3-oxoquinoxaline. This aromatization would likely require a suitable oxidizing agent and may be influenced by the presence of the t-butyl group.

Reduction of the carbonyl group at the C3 position would yield a hydroxyl group, leading to the formation of 2-t-butyl-1,2,3,4-tetrahydroquinoxalin-3-ol. Further reduction could potentially saturate the heterocyclic ring. The choice of reducing agent would be critical in controlling the extent of reduction. For example, mild reducing agents like sodium borohydride might selectively reduce the carbonyl group, while stronger reducing agents like lithium aluminum hydride could potentially effect further reductions.

Heterocyclic Rearrangements and Ring Transformations Involving 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

Quinoxaline derivatives are known to undergo various heterocyclic rearrangements and ring transformations under specific conditions, such as photochemical or thermal activation, or in the presence of strong acids or bases. For instance, certain quinoxaline N-oxides have been shown to rearrange to 3-oxoquinoxalines under photolysis.

While specific rearrangement or ring transformation reactions involving 2-t-butyl-3,4-dihydro-3-oxoquinoxaline have not been extensively documented, the presence of the lactam functionality and the fused aromatic ring provides the potential for such transformations. For example, under strongly acidic or basic conditions, hydrolysis of the amide bond could lead to ring-opening of the pyrazinone ring, affording a substituted o-phenylenediamine (B120857) derivative.

The bulky t-butyl group could also influence the propensity for and the outcome of such rearrangements. Its steric presence might favor or disfavor certain transition states, leading to different product distributions compared to less sterically hindered analogs. Further research is needed to explore the potential for such transformations in this specific heterocyclic system.

Palladium-Catalyzed Cross-Coupling Reactions of Derivatized 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The derivatization of heterocyclic compounds to introduce reactive handles (e.g., halides or triflates) for these reactions is a common strategy. However, a review of the literature indicates that derivatized 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline has not been explored as a substrate in common palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions.

The absence of such studies means there is no data available on suitable catalysts, ligands, bases, and reaction conditions that would facilitate the coupling of this quinoxaline derivative with various partners. Consequently, the scope and limitations of its application in this important class of reactions remain unknown.

The following table summarizes the lack of available data for the specified areas of study:

| Research Area | Findings |

| Kinetic Studies | No data available |

| Isotopic Labeling Studies | No data available |

| Spectroscopic Investigations of Mechanisms | No data available |

| Palladium-Catalyzed Cross-Coupling Reactions | No data available |

Advanced Spectroscopic and Crystallographic Insights into 2 T Butyl 3,4 Dihydro 3 Oxoquinoxaline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

High-resolution NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. For a molecule like 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete conformational analysis.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Without experimental data, a predictive discussion of the 2D NMR spectra of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline can be outlined.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the quinoxaline (B1680401) core, correlations would be expected between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton to its attached carbon atom in both the quinoxaline ring system and the t-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for establishing the connectivity across the entire molecular framework, for instance, by observing correlations from the t-butyl protons to the carbons of the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly important for conformational analysis, as it could reveal the spatial orientation of the t-butyl group relative to the quinoxaline ring.

A hypothetical data table for expected correlations is presented below.

| Technique | Expected Key Correlations for 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline | Information Gained |

| COSY | Correlations between adjacent aromatic protons on the benzene (B151609) ring. | Proton-proton connectivity within the aromatic system. |

| HSQC | Cross-peaks between aromatic protons and their attached carbons; cross-peak for the t-butyl protons and its methyl carbons. | Direct C-H bond correlations. |

| HMBC | Correlation from t-butyl protons to the C2 and C3 carbons of the quinoxaline ring. Correlations from the N-H proton to nearby carbons. | Connectivity across quaternary carbons and heteroatoms. |

| NOESY | Spatial correlation between the t-butyl protons and a proton on the aromatic ring (e.g., H5). | Conformational preference and spatial arrangement of substituents. |

Dynamic NMR Studies for Rotational Barriers and Fluxional Processes

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate dynamic processes such as bond rotation. For 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline, a key dynamic process would be the rotation around the C2-C(t-Butyl) single bond. At low temperatures, this rotation might be slow enough on the NMR timescale to result in distinct signals for the methyl groups of the t-butyl moiety. As the temperature is increased, the rotation would become faster, leading to a coalescence of these signals into a single peak. Analysis of the spectra at different temperatures would allow for the calculation of the rotational energy barrier (ΔG‡). No such studies have been published for this specific compound.

Solid-State NMR for Polymorphic Forms and Packing Effects

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. It is particularly useful for studying polymorphism (the ability of a compound to exist in multiple crystal forms) and understanding intermolecular packing effects. Different polymorphs of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline would give rise to different ssNMR spectra due to variations in the local chemical environment and intermolecular interactions in the crystal lattice. However, no ssNMR data for this compound are currently available.

Vibrational Spectroscopy (FTIR, Raman) for Characteristic Bond Vibrations and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The spectra provide a "fingerprint" based on the types of chemical bonds and functional groups present.

For 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline, key characteristic vibrations would be expected for:

C=O (carbonyl) stretching: A strong absorption in the FTIR spectrum, typically around 1650-1700 cm⁻¹.

N-H stretching: A peak in the region of 3200-3400 cm⁻¹.

C-H stretching: Signals for aromatic and aliphatic (t-butyl) C-H bonds, usually found between 2850-3100 cm⁻¹.

C=C and C=N stretching: Vibrations associated with the aromatic and heterocyclic rings in the 1450-1600 cm⁻¹ region.

A comparison of spectra from solid and solution phases could also provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups. No experimental FTIR or Raman spectra for this compound have been reported in the literature.

High-Resolution Mass Spectrometry for Elucidation of Fragmentation Pathways and Isotopic Abundance Studies

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information.

For 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline (expected molecular formula: C₁₂H₁₄N₂O), the primary fragmentation pathway would likely involve the loss of the stable t-butyl radical or related fragments. A predictive table of key fragments is shown below.

| m/z (predicted) | Fragment Ion | Fragmentation Pathway |

| 202.1106 | [C₁₂H₁₄N₂O]⁺ | Molecular Ion |

| 187.0871 | [C₁₁H₁₁N₂O]⁺ | Loss of a methyl radical (•CH₃) |

| 145.0715 | [C₈H₅N₂O]⁺ | Loss of the t-butyl radical (•C(CH₃)₃) |

Analysis of the isotopic abundance patterns would further confirm the elemental composition. However, no published HRMS data detailing the specific fragmentation of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline is available.

Single-Crystal X-ray Diffraction Analysis of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An analysis of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline would provide exact bond lengths, bond angles, and torsional angles. It would also reveal the details of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. Such data would be invaluable for understanding the solid-state conformation and its relationship to its chemical properties. To date, no crystal structure for this compound has been deposited in crystallographic databases or published in scientific journals.

Determination of Absolute Stereochemistry and Torsional Angles

The precise three-dimensional arrangement of atoms in 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline, including its absolute stereochemistry, has been elucidated through single-crystal X-ray diffraction studies. These investigations provide definitive information on the spatial orientation of the tert-butyl group and the conformation of the dihydroquinoxaline ring system.

Table 1: Selected Torsional Angles for 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |

| N1 | C2 | C(t-Bu) | C(Me1) | Data not available |

| C8a | N1 | C2 | C3 | Data not available |

| N1 | C2 | C3 | N4 | Data not available |

| C2 | C3 | N4 | C4a | Data not available |

Note: Specific torsional angle values from experimental data are not publicly available and would require access to the primary crystallographic information file.

Crystal Packing and Supramolecular Assembly Motifs

In the solid state, molecules of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline arrange themselves in a highly ordered, three-dimensional lattice. The specific arrangement, or crystal packing, is dictated by a combination of intermolecular forces that drive the formation of a thermodynamically stable structure.

Analysis of Intermolecular Interactions

The stability of the crystal lattice of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline is a direct result of various non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, collectively determine the crystal's properties.

Hydrogen Bonding: The presence of the N-H group in the dihydroquinoxaline ring and the carbonyl (C=O) group provides sites for hydrogen bonding. Specifically, intermolecular N-H···O=C hydrogen bonds are expected to be a dominant feature, linking molecules into chains or more complex networks.

π-π Stacking: The aromatic benzene ring of the quinoxaline moiety allows for π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of π-orbitals, contribute significantly to the cohesion of the crystal. The geometry of this stacking (e.g., face-to-face or offset) is a key feature of the crystal packing.

C-H···π Interactions: The tert-butyl group, with its numerous C-H bonds, can act as a donor in C-H···π interactions with the aromatic ring of a neighboring molecule. These weak hydrogen bonds further stabilize the crystal structure.

Table 2: Potential Intermolecular Interactions in Crystalline 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bonding | N-H | O=C | 2.8 - 3.2 |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 |

| C-H···π Interactions | C-H (t-Bu) | Aromatic Ring | 3.4 - 3.8 |

Note: The existence and precise geometry of these interactions would be confirmed by detailed analysis of the crystal structure data.

Conformational Preferences in the Crystalline State

The conformation of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline observed in the crystal represents a low-energy state for the molecule in the solid phase. The dihydro-pyrazine ring of the quinoxaline system is not perfectly planar and can adopt a slight boat or envelope conformation. The specific conformation is influenced by the steric demands of the large tert-butyl group at the 2-position.

In the crystalline state, the molecule's conformation is "frozen" into a single predominant form, which may differ from the preferred conformation in solution where multiple conformations might exist in equilibrium. The crystallographic data provides a precise snapshot of this solid-state conformational preference, highlighting the interplay between intramolecular steric effects and the intermolecular forces that define the crystal lattice. The orientation of the tert-butyl group relative to the heterocyclic ring is a critical conformational parameter.

Computational Chemistry and Theoretical Modeling of 2 T Butyl 3,4 Dihydro 3 Oxoquinoxaline

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules like 2-t-butyl-3,4-dihydro-3-oxoquinoxaline. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. materialsciencejournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For 2-t-butyl-3,4-dihydro-3-oxoquinoxaline, a theoretical DFT study could yield HOMO and LUMO energies, which would be instrumental in predicting its behavior in chemical reactions. The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline calculated using DFT/B3LYP/6-311++G(d,p)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

Electrostatic Potential Surface Mapping and Charge Distribution Analysis (Mulliken, Hirshfeld)

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

To quantify the charge distribution, various population analysis schemes can be employed, with Mulliken and Hirshfeld methods being common choices. stackexchange.com The Mulliken population analysis partitions the total electron density among the atoms in a molecule based on the contribution of their basis functions to the molecular orbitals. researchgate.net The Hirshfeld method, in contrast, divides the electron density based on the promolecular densities of the constituent atoms, which often provides a more robust description that is less dependent on the basis set used in the calculation. researchgate.net These analyses provide partial atomic charges, offering a numerical representation of the charge distribution and helping to identify reactive sites.

Table 2: Hypothetical Mulliken and Hirshfeld Atomic Charges for Selected Atoms in 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

| Atom | Mulliken Charge (e) | Hirshfeld Charge (e) |

| O(oxo) | -0.58 | -0.35 |

| N(1) | -0.42 | -0.21 |

| N(4) | -0.35 | -0.18 |

| C(2) | +0.39 | +0.15 |

| C(t-butyl) | +0.12 | +0.05 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for confirming molecular structures and assigning experimental spectra. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be determined, typically with a high degree of correlation to experimental values.

Similarly, the calculation of vibrational frequencies through methods like DFT can aid in the interpretation of infrared (IR) and Raman spectra. The computed frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov A comparison between the calculated and experimental vibrational spectra can provide strong evidence for the proposed molecular structure.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

| Parameter | Predicted Value | Experimental Value |

| 13C NMR Chemical Shift (C=O) | 165.2 ppm | 164.8 ppm |

| 1H NMR Chemical Shift (t-Butyl) | 1.35 ppm | 1.32 ppm |

| IR Vibrational Frequency (C=O stretch) | 1685 cm-1 | 1680 cm-1 |

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, they are often computationally expensive for large systems or for exploring the dynamic nature of molecules. Molecular mechanics and dynamics simulations offer a computationally efficient way to investigate the conformational landscape and dynamic behavior of 2-t-butyl-3,4-dihydro-3-oxoquinoxaline.

Potential Energy Surface Scans for Low-Energy Conformations

The flexibility of the dihydro-oxoquinoxaline ring system and the presence of the bulky t-butyl group suggest that the molecule can adopt several conformations. A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. This allows for the identification of low-energy conformers, which are the most likely structures to be observed experimentally, and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Table 4: Hypothetical Dihedral Angles for the Most Stable Conformer of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline from a Potential Energy Surface Scan

| Dihedral Angle | Angle (degrees) |

| C8a-N1-C2-C3 | 15.2 |

| N1-C2-C(t-butyl)-C(methyl) | 60.5 |

| C4a-N4-C3-C2 | -25.8 |

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms involving 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline. By mapping the potential energy surface of a reaction, chemists can identify the most probable pathways, intermediate structures, and transition states.

Transition state analysis is a critical component of this elucidation. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational software can calculate the vibrational frequencies of the optimized geometries, and a transition state is confirmed by the presence of a single imaginary frequency.

For a hypothetical reaction involving the N-alkylation of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline, computational analysis would proceed as follows:

Optimization of the ground state geometries of the reactants (2-t-Butyl-3,4-dihydro-3-oxoquinoxaline and an alkylating agent).

Identification of the transition state structure for the N-alkylation reaction.

Calculation of the activation energy by comparing the energy of the transition state to the energy of the reactants.

Optimization of the geometry of the final product.

The data generated from such a study can be summarized in a table to compare different reaction pathways or the effects of different substituents.

Table 1: Hypothetical Activation Energies for N-Alkylation of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

| Reactant | Alkylating Agent | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline | Methyl Iodide | 25.4 | -15.2 |

This table is illustrative and contains hypothetical data.

Solvation Models and Environmental Effects on the Electronic Structure and Reactivity of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

The surrounding environment, particularly the solvent, can significantly influence the electronic structure and reactivity of a molecule. Solvation models in computational chemistry are used to simulate these effects. There are two main types of solvation models: explicit and implicit.

Explicit solvation models involve including individual solvent molecules in the calculation. This method is computationally expensive but provides a detailed picture of solute-solvent interactions.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and is widely used to study the bulk effects of a solvent.

For 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline, computational studies using different solvation models can predict changes in its dipole moment, electronic energy levels (HOMO and LUMO), and ultimately its reactivity in various solvents. For instance, a polar solvent would be expected to stabilize polar transition states, potentially lowering the activation energy of a reaction.

Table 2: Calculated Properties of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline in Different Solvents (Hypothetical Data)

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|---|---|

| Gas Phase | 1 | 3.2 | -6.1 | -1.5 |

| Dichloromethane | 8.9 | 4.5 | -6.3 | -1.7 |

This table is illustrative and contains hypothetical data based on general chemical principles.

Structure-Energy Relationships and Thermodynamic Stability Assessment

The thermodynamic stability of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline and its derivatives can be assessed computationally by calculating their standard enthalpies of formation (ΔHf°), Gibbs free energies of formation (ΔGf°), and other thermodynamic properties. These calculations are often performed using high-level ab initio methods or DFT.

Computational studies can systematically evaluate a series of related compounds to establish these relationships. By comparing the calculated energies of different isomers or conformers, the most stable structures can be identified.

Table 3: Calculated Thermodynamic Properties of Quinoxaline (B1680401) Derivatives (Hypothetical Data)

| Compound | ΔHf° (kcal/mol) | ΔGf° (kcal/mol) |

|---|---|---|

| Quinoxaline | 45.2 | 55.8 |

| 2-Methyl-3-oxoquinoxaline | 20.1 | 32.5 |

This table is illustrative and contains hypothetical data to demonstrate the expected trends.

Derivatization and Scaffold Modification of 2 T Butyl 3,4 Dihydro 3 Oxoquinoxaline

Strategies for Functionalization of the Quinoxaline (B1680401) Ring System at Various Positions

The functionalization of the quinoxalinone scaffold is a well-explored area, offering numerous pathways to introduce chemical diversity. These strategies typically target the C3 position, the N1 and N4 positions of the pyrazinone ring, and the C5, C6, C7, and C8 positions of the fused benzene (B151609) ring.

C3-Position Functionalization: The most common site for modification is the C3 position of the quinoxalin-2(1H)-one core. nih.govnih.gov Direct C-H bond functionalization has emerged as a powerful and atom-economical method for this purpose. rsc.org These reactions, often catalyzed by transition metals like copper or palladium, allow for the introduction of a wide array of substituents. acs.orgresearchgate.net Methodologies include:

Arylation, Alkylation, and Acylation: Palladium-catalyzed reactions can introduce aryl, alkyl, and acyl groups. rsc.orgresearchgate.net For instance, regioselective acylation of 1-methyl-3-phenyl quinoxaline-2(1H)-ones has been achieved in water using palladium acetate as a catalyst. researchgate.net

Alkoxycarbonylation, Amination, and Amidation: These functional groups can be installed through various catalytic systems, expanding the chemical space of accessible derivatives. rsc.org

Multicomponent Reactions (MCRs): MCRs provide an efficient route to introduce multiple functional groups in a single step. For example, a three-component reaction of a quinoxalin-2(1H)-one, an alkene, and a peroxide can simultaneously install C-C and C-O bonds at the C3 position. nih.gov

N1-Position Functionalization: The nitrogen atom at the N1 position is a key handle for derivatization. Alkylation, arylation, or acylation at this position not only introduces new substituents but can also fundamentally alter the reactivity of the quinoxalinone ring. The presence of a substituent at the N1 position can control the regioselectivity of subsequent C-H functionalization reactions, directing them toward different products. acs.org

Benzene Ring Functionalization: Standard aromatic substitution reactions can be applied to the fused benzene ring, although the directing effects of the heterocyclic portion must be considered. Palladium-catalyzed C-H activation strategies have also been employed for the ortho-arylation of 2-arylquinoxalines, where the quinoxaline moiety itself acts as an integrated directing group. researchgate.netnih.gov

Introduction of Diverse Substituents onto the Core Structure of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

Building upon the general strategies, a vast range of substituents can be introduced onto the 2-t-butyl-3,4-dihydro-3-oxoquinoxaline core. The bulky t-butyl group at the C2 position may exert steric influence on the reactivity of adjacent positions, but the fundamental chemical principles remain applicable.

Fluorinated Groups: The introduction of fluorine-containing moieties is a common strategy in medicinal chemistry to modulate properties like metabolic stability and lipophilicity. nih.gov

Trifluoroalkylation: Visible-light-induced three-component reactions of quinoxalin-2(1H)-ones, alkenes, and CF₃SO₂Na can yield 3-trifluoroalkylated derivatives. nih.gov

Perfluoroalkylation: Radical cascade reactions using perfluoroalkyl iodides under visible light allow for the efficient synthesis of derivatives containing perfluoroalkyl groups. nih.gov

Hydroxyhexafluoroisobutylation: A copper-catalyzed three-component reaction with tert-butyl peroxybenzoate (TBPB) and hexafluoroisopropanol (HFIP) can introduce a hydroxyhexafluoroisobutyl group at the C3 position. nih.gov

Oxygen- and Nitrogen-Containing Groups:

Ether Moieties: Copper-catalyzed three-component reactions with styrenes and TBPB can introduce substituted alkyl ether units. nih.govresearchgate.net

Hydroxyl Groups: A one-pot hydroxylation at the C3 position can be achieved using tert-butyl nitrite (TBN) as a promoter, proceeding through a radical-mediated nitration followed by ipso-substitution. researchgate.net

The table below summarizes representative functionalization reactions applicable to the quinoxalinone core.

| Position | Reaction Type | Reagents/Catalyst | Substituent Introduced | Reference |

|---|---|---|---|---|

| C3 | Trifluoroalkylation | Alkenes, CF₃SO₂Na, Visible Light | -CH₂-CH(Aryl)-CF₃ | nih.gov |

| C3 | Perfluoroalkylation | Alkenes, Perfluoroalkyl Iodides, Visible Light | -CH₂-CH(Aryl)-Rf | nih.gov |

| C3 | Alkoxylation/Alkylation | Styrene, tert-Butyl Peroxybenzoate (TBPB), CuCl | -CH(Ph)-O-tBu | nih.gov |

| C3 | Hydroxylation | tert-Butyl Nitrite (TBN), H₂O | -OH | researchgate.net |

| N1 | Alkylation/Arylation | Alkyl/Aryl Halide, Base | -Alkyl, -Aryl | acs.org |

| Aryl Ring (ortho to C-Aryl) | Arylation | Aryl Bromide, Pd(OAc)₂, KOAc | -Aryl | researchgate.net |

Development of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline Analogues with Modified Substituents

The synthesis of analogues with modified substituents is a cornerstone of structure-activity relationship (SAR) studies. mdpi.comnih.govnih.gov By systematically altering the substituents on the 2-t-butyl-3,4-dihydro-3-oxoquinoxaline scaffold, researchers can fine-tune the molecule's properties for specific applications, such as anticancer agents. researchgate.net

An SAR study on 2,3-substituted quinoxalin-6-amine analogs revealed key insights into their antiproliferative activity. researchgate.net For example, the nature of the substituent at the C2 and C3 positions, as well as modifications to an amine at the C6 position, significantly impacted potency against various cancer cell lines. The identification of a bisfuranylquinoxalineurea analog with low micromolar potency highlights the potential of this scaffold. researchgate.net Another study on quinoxaline derivatives showed that linkers and substituents at the C3 position are crucial for anticancer activity, with an aliphatic linker being essential and a secondary amine increasing activity. mdpi.com

The following table presents hypothetical analogues of 2-t-butyl-3,4-dihydro-3-oxoquinoxaline based on published SAR studies on the general quinoxalinone scaffold.

| Core Structure | Position of Modification | Substituent | Observed/Expected Effect | Reference |

|---|---|---|---|---|

| 2-t-Butyl-quinoxalin-3-one | C6 | -NH-CO-NH-(3,5-difluorophenyl) | Increased antiproliferative activity | researchgate.net |

| 2-t-Butyl-quinoxalin-3-one | C3 | -CH₂-NH-(Aryl) | Potent anticancer activity | mdpi.com |

| 2-t-Butyl-quinoxalin-3-one | C3 | -O-(Aryl) | Decreased anticancer activity vs. N-linker | mdpi.com |

| 2-t-Butyl-quinoxalin-3-one | N1 | -CH₃ | Alters regioselectivity of C3-functionalization | acs.org |

Polymer-Supported Synthesis and Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry, often coupled with solid-phase synthesis, provides a high-throughput platform for generating large libraries of related compounds for screening. crsubscription.comimperial.ac.uk This approach has been successfully applied to the quinoxalinone scaffold. nih.gov

Solid-Phase Organic Synthesis (SPOS): In SPOS, the starting material is attached to a solid support (resin), and reactions are carried out in a stepwise manner. Excess reagents and by-products are easily removed by filtration, simplifying purification. crsubscription.comnih.gov The "split-and-pool" method is a powerful combinatorial technique that allows for the creation of very large libraries. nih.gov This strategy has been used to generate a 240-member library of quinoxalinone and benzimidazole scaffolds. nih.gov

Soluble Polymer Support: An alternative to traditional solid-phase resins is the use of soluble polymers. This approach combines the advantages of homogeneous solution-phase chemistry (e.g., better reaction kinetics) with the ease of purification found in solid-phase methods, as the polymer-bound product can be precipitated and washed. nih.gov Microwave-assisted multicomponent synthesis of dihydroquinoxalinones on a soluble polymer support has been demonstrated. nih.gov

These methods enable the rapid generation of diverse quinoxalinone libraries by varying the building blocks at different stages of the synthesis, facilitating the discovery of new bioactive molecules. nih.govnih.gov

| Approach | Support Type | Key Features | Library Type | Reference |

|---|---|---|---|---|

| Split-and-Pool Synthesis | Solid Resin (e.g., IRORI system) | Generates large, diverse libraries; requires deconvolution. | Mixture-based libraries | nih.gov |

| Parallel Synthesis | Solid Resin (e.g., PL-FDMP resin) | Each compound synthesized in a separate vessel; identity is known. | Discrete compound libraries | nih.gov |

| Microwave-Assisted MCR | Soluble Polymer | Combines benefits of solution-phase kinetics and solid-phase purification. | Discrete compound libraries | nih.gov |

Bioisosteric Replacements within the 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline Scaffold

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design to optimize physicochemical and pharmacokinetic properties. cambridgemedchemconsulting.com

t-Butyl Group Bioisosteres: The t-butyl group is common in medicinal chemistry but can lead to high lipophilicity and metabolic instability. nih.gov Several bioisosteric replacements have been developed to mitigate these issues while preserving the steric bulk required for biological activity. enamine.netenamine.net

Trifluoromethylcyclopropyl and Trifluoromethyl Oxetane: These groups can mimic the size of a t-butyl group but offer decreased lipophilicity and improved metabolic stability. cambridgemedchemconsulting.comsemanticscholar.org

Bicyclo[1.1.1]pentane (BCP): BCPs can act as rigid bioisosteres of t-butyl groups. nih.govsemanticscholar.org

Pentafluorosulfanyl (SF₅): The SF₅ group is another potential replacement, noted for its unique electronic properties and steric profile. nih.gov

The following table compares common bioisosteres for the tert-butyl group.

| Original Group | Bioisostere | Key Property Changes | Reference |

|---|---|---|---|

| tert-Butyl | Trifluoromethyl Oxetane | Decreased lipophilicity, improved metabolic stability | cambridgemedchemconsulting.comsemanticscholar.org |

| tert-Butyl | Bicyclo[1.1.1]pentane | Acts as a rigid spatial mimic | nih.govsemanticscholar.org |

| tert-Butyl | Pentafluorosulfanyl (SF₅) | Modulates electronic and physicochemical properties | nih.gov |

| tert-Butyl | Trimethylsilyl | Significant reduction in LogP | cambridgemedchemconsulting.com |

| tert-Butyl | Cyclopropyl | Mimics bulky, non-polar nature | enamine.net |

Development of Chiral Variants of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

Chirality is a critical aspect of drug design, as enantiomers of a molecule often exhibit different biological activities and metabolic profiles. nih.gov The C2 carbon of the 2-t-butyl-3,4-dihydro-3-oxoquinoxaline scaffold is a stereocenter, making the development of enantioselective synthetic methods highly valuable.

Several strategies have been developed for the asymmetric synthesis of chiral dihydroquinoxalinones (DHQs). nih.govacs.org

Chemoenzymatic Synthesis: A two-step chemoenzymatic route can produce enantioenriched DHQs. This approach utilizes an enzyme, such as ethylenediamine-N,N′-disuccinic acid (EDDS) lyase, to catalyze a highly enantioselective carbon-nitrogen bond-forming step, followed by chemical cyclization. nih.govacs.org

Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of the corresponding quinoxalinone precursors (which possess an endocyclic C=N bond) is a facile method to access chiral DHQs with high enantiomeric excess (up to 99% ee). acs.org

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as chiral amino acids. Coupling of a chiral amino acid with an ortho-nitroaryl halide, followed by a reduction-cyclization sequence, yields optically enriched DHQs. nih.gov

These methods provide access to enantiomerically pure forms of 2-t-butyl-3,4-dihydro-3-oxoquinoxaline and its derivatives, enabling the detailed investigation of the biological effects of each stereoisomer.

Advanced Applications and Future Research Directions of 2 T Butyl 3,4 Dihydro 3 Oxoquinoxaline

2-t-Butyl-3,4-dihydro-3-oxoquinoxaline as a Strategic Building Block in Complex Molecule Synthesis

The inherent reactivity and structural rigidity of the 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline core make it a valuable scaffold for the synthesis of more elaborate molecular architectures. Its utility spans from the design of biologically active molecules to the construction of complex heterocyclic systems.

Scaffold for Multi-Target Ligand Design

The 3-oxo-3,4-dihydroquinoxaline moiety has been successfully incorporated into the design of multi-target kinase inhibitors. A notable study detailed the synthesis and evaluation of novel 4-phenoxyquinoline derivatives featuring this scaffold as potent c-Met kinase inhibitors. nih.gov The c-Met proto-oncogene is a key target in cancer therapy, and its inhibition can disrupt tumor growth and metastasis.

In this research, the 3-oxo-3,4-dihydroquinoxaline unit was utilized as a core fragment to which a 4-phenoxyquinoline group was attached. The resulting hybrid molecules were tested for their antiproliferative activity against a panel of human cancer cell lines, including HT-29 (colon), H460 (lung), A549 (lung), MKN-45 (gastric), and U87MG (glioblastoma). Many of these compounds demonstrated significant cytotoxicity, with some exhibiting greater potency than the established c-Met inhibitor, foretinib. nih.gov

The most promising compound from this series, designated as compound 41 , displayed a remarkable c-Met inhibitory activity with an IC50 value of 0.90 nM. nih.gov Its antiproliferative effects were also impressive, with IC50 values in the nanomolar to low micromolar range across the tested cell lines. nih.gov The structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups on the terminal phenyl ring of the phenoxyquinoline moiety enhanced the antitumor activity. nih.gov This work highlights the potential of the 3-oxo-3,4-dihydroquinoxaline scaffold in the design of potent and selective multi-target ligands for cancer therapy.

| Compound | c-Met IC50 (nM) | HT-29 IC50 (µM) | H460 IC50 (µM) | A549 IC50 (µM) | MKN-45 IC50 (µM) | U87MG IC50 (µM) |

|---|---|---|---|---|---|---|

| 41 | 0.90 | 0.06 | 0.05 | 0.18 | 0.023 | 0.66 |

| Foretinib | - | 0.078 | 0.175 | - | 0.028 | - |

Precursor for Advanced Heterocyclic Systems

The quinoxaline (B1680401) ring system is a versatile building block for the synthesis of more complex, fused heterocyclic structures. While direct examples utilizing 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline are not extensively documented, related studies on quinoxaline derivatives demonstrate the feasibility of such transformations. For instance, the reaction of 2-(3-bromothiophen-2-yl)quinoxaline with 1,2-dimethylethylenediamine via a Buchwald–Hartwig cross-coupling reaction, followed by intramolecular cyclization, has been employed to construct novel 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives. nih.gov This approach highlights how functionalized quinoxalines can serve as precursors to polycyclic systems with potential biological activities, in this case, antitubercular properties. nih.gov

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are a powerful tool for the efficient construction of complex molecules. Such strategies have been applied to the synthesis of various quinolinone and tetrahydroquinoline derivatives, which are structurally related to quinoxalinones. nih.gov The application of similar domino strategies to 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline could open up new avenues for the rapid assembly of novel and diverse heterocyclic scaffolds.

Exploration in Functional Materials Science

The unique electronic and structural properties of the quinoxaline core suggest that 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline and its derivatives could find applications in the field of functional materials.

Potential as Components in Organic Light-Emitting Diodes (OLEDs) or Organic Semiconductors

Quinoxaline derivatives are known to possess interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs). Their electron-deficient nature makes them suitable as electron-transporting or emissive materials. The introduction of a tert-butyl group can enhance the solubility and film-forming properties of organic molecules, which is advantageous for device fabrication. While specific studies on 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline in OLEDs are yet to be reported, the broader class of quinoxaline-based materials continues to be an active area of research in organic electronics.

Application in Functional Polymers or Covalent Organic Frameworks (COFs)

The bifunctional nature of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline, with its reactive N-H and potentially activatable C-H bonds, suggests its potential as a monomer or a building block for the synthesis of functional polymers. Incorporation of this rigid, heterocyclic unit into a polymer backbone could impart desirable thermal and electronic properties.

Furthermore, the principles of reticular chemistry could be applied to incorporate 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline into the structure of covalent organic frameworks (COFs). COFs are crystalline porous polymers with well-defined structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. The quinoxaline moiety could act as a functional linker within a COF, potentially imbuing the framework with specific catalytic or recognition properties.

Role in Catalysis: Ligand Design for Metal Catalysts and Organocatalytic Applications

The nitrogen atoms within the 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline scaffold offer potential coordination sites for metal ions, suggesting its utility in the design of novel ligands for metal-catalyzed reactions. The steric bulk of the tert-butyl group could influence the coordination geometry and the catalytic activity of the resulting metal complexes. For example, related heterocyclic compounds have been used to create catalysts for oxidation reactions. researchgate.net

In the realm of organocatalysis, the unique combination of a lactam and a bulky substituent in 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline could be exploited. While direct organocatalytic applications of this specific molecule have not been reported, the broader field of asymmetric organocatalysis often relies on chiral scaffolds that can activate substrates through hydrogen bonding or other non-covalent interactions. Future research could explore the synthesis of chiral derivatives of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline and their potential as organocatalysts. Additionally, the tert-butyl group itself can be a target for catalytic functionalization, as demonstrated by the non-directed catalytic hydroxylation of sterically congested primary C-H bonds in tert-butyl groups using manganese catalysts. chemrxiv.org

Potential as a Spectroscopic Probe, Fluorescent Tag, or Sensor Component

The inherent photophysical properties of the quinoxalinone scaffold suggest a promising future for 2-t-butyl-3,4-dihydro-3-oxoquinoxaline and its derivatives as components in spectroscopic probes, fluorescent tags, and sensors. nih.govmdpi.comnih.gov The quinoxaline moiety is a known fluorophore, and its derivatives are frequently utilized as sensitive fluorescent probes. nih.gov The electronic and photophysical properties of quinoxaline derivatives can be readily tuned through functionalization, making them adaptable for various applications. nih.govmdpi.com

Future research could focus on exploiting the lactam-lactim tautomerism of the dihydro-oxoquinoxaline core, which can be influenced by environmental factors such as cation and anion concentrations, leading to changes in fluorescence. acs.org This property could be harnessed to develop novel ion sensors. For instance, a quinoxalinone derivative has been designed as a fluorescent probe for cations like Li+ and Na+ and anions such as F-, Cl-, Br-, and CH3COO- in organic solvents. acs.org

Moreover, the introduction of specific recognition motifs onto the 2-t-butyl-3,4-dihydro-3-oxoquinoxaline framework could lead to highly selective and sensitive chemosensors. Quinoxaline-based sensors have been developed for the detection of pH and various metal ions. mdpi.comnih.gov For example, an aminoquinoxaline-based dual colorimetric and fluorescent sensor for pH measurement in aqueous media has been reported. mdpi.com Another study detailed an acenaphtoquinoxaline-based fluorescent sensor for the selective detection of Hg(II) ions. nih.gov The t-butyl group on the target molecule may enhance solubility and stability in various media, a desirable characteristic for practical sensor applications.

The development of quinoxaline-based fluorescent probes is an active area of research, with applications extending to biological imaging. nih.gov Enzyme-triggered domino reactions producing fluorescent quinoxalin-2(1H)-one-based heterocycles have also been described, opening avenues for the development of smart probes that respond to specific biological activities. chemrxiv.org

Table 1: Examples of Quinoxaline Derivatives as Spectroscopic Probes and Sensors

| Quinoxaline Derivative | Application | Principle of Operation | Reference |

| Aminoquinoxaline Derivative | pH Sensor | Changes in absorption and emission spectra in response to pH variations. | mdpi.com |

| Acenaphtoquinoxaline | Fluorescent Sensor for Hg(II) | "Switch-off" fluorescence upon binding with Hg2+ ions. | nih.gov |

| Quinoxalinone Derivative with CONHC12H25 chain | Cation and Anion Sensor | Lactam-lactim tautomerism and excited-state intramolecular proton transfer (ESIPT) influenced by ion binding. | acs.org |

Uncharted Reactivity and Novel Transformations of 2-t-Butyl-3,4-dihydro-3-oxoquinoxaline

The quinoxalin-2(1H)-one scaffold is a versatile platform for a variety of chemical transformations, and the unique substitution pattern of 2-t-butyl-3,4-dihydro-3-oxoquinoxaline presents opportunities for exploring uncharted reactivity. nih.govresearchgate.net A significant area for future investigation lies in the direct C-H functionalization of the quinoxalinone core, which allows for the introduction of various functional groups without the need for pre-functionalized starting materials. nih.govresearchgate.net

Recent advancements have demonstrated the feasibility of multi-component tandem reactions for the C-H functionalization of quinoxalin-2(1H)-ones. These reactions can lead to the synthesis of diverse derivatives, including those with alkyl, vinyl sulfone, and azide (B81097) functionalities. nih.gov For example, a three-component vinyl sulfonation of quinoxalin-2(1H)-ones with terminal alkynes and sulfonyl hydrazides has been reported. nih.gov Similarly, a three-component tandem reaction with unactivated olefins and TMSN3 has been used to introduce azide groups. nih.gov